molecular formula C16H23N3O3 B7917897 [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917897
M. Wt: 305.37 g/mol
InChI Key: FPFKKHFPYSAYRQ-CQSZACIVSA-N
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Description

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1354008-87-9) is a chiral piperidine-derived carbamate compound. Its molecular weight is 305.38 g/mol, and it features a benzyl ester group, a methyl carbamate substituent, and a 2-amino-acetyl moiety on the (R)-configured piperidin-3-yl backbone . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for targeting G protein-coupled receptors (GPCRs) or ion channels due to its structural resemblance to bioactive morpholine and piperazine derivatives .

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKKHFPYSAYRQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino-acetyl group. The final step involves the formation of the carbamic acid benzyl ester moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key factors include the selection of raw materials, optimization of reaction parameters, and purification processes to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of piperidine- and carbamate-based analogs. Key structural variations among its analogs include:

  • Substituents on the piperidine nitrogen (e.g., methyl, ethyl, isopropyl).
  • Stereochemistry (R vs. S configuration at the piperidine C3 position).
  • Functional groups on the acetyl side chain (e.g., amino, chloro, or tert-butyl ester).

Table 1: Structural and Functional Comparison

Compound Name Substituent (R1) Acetyl Group (R2) Molecular Weight Key Features/Applications
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Methyl NH₂ 305.38 GPCR modulation; discontinued
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Isopropyl NH₂ 347.43 Enhanced steric hindrance; research use
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Methyl Cl 324.80 Electrophilic reactivity; fluorochemistry applications
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Ethyl NH₂ 319.40 Increased lipophilicity; under evaluation
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Methyl NHCH(CH₃) 319.39 β-branched side chain; improved metabolic stability

Key Findings from Comparative Studies

The chloro-acetyl analog (CAS: 919108-51-3) shows higher electrophilicity, making it a candidate for covalent inhibitor synthesis .

Stereochemical Influence: The (R)-configuration in the parent compound is critical for binding to morpholine-containing targets, as seen in GPCR ligands like MSC2364588 . In contrast, (S)-configured analogs (e.g., [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester) display altered pharmacokinetic profiles due to differential enzyme interactions .

Solubility and Bioavailability :

  • The ethyl carbamate derivative (CAS: 919108-51-3) has higher lipophilicity (logP ~2.1) than the methyl variant (logP ~1.5), which may enhance membrane permeability but reduce aqueous solubility .

Stability and Synthesis: Tert-butyl ester analogs (e.g., [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester) are more stable under acidic conditions than benzyl esters, though they require deprotection steps for activation .

Research and Industrial Relevance

These compounds are pivotal in medicinal chemistry for optimizing drug candidates. For example:

  • The parent compound was explored as a precursor for kinase inhibitors but faced discontinuation due to synthetic challenges in large-scale production .
  • Chloro-acetyl derivatives are being tested in fluorinated tracer development for positron emission tomography (PET) imaging .

Biological Activity

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known as AM96190, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1354008-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. This inhibition is relevant for treating neurodegenerative diseases like Alzheimer's disease, where cholinergic signaling is impaired .
  • Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that certain piperidine derivatives can enhance cytotoxicity in hypopharyngeal tumor cell lines .
  • Antimicrobial Properties : There is evidence suggesting that compounds with a piperidine structure possess antimicrobial activity against various pathogens, including drug-resistant strains of bacteria .

Anticancer Activity

A study published in 2023 demonstrated that a related piperidine derivative showed significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. The structural modifications allowed for better interaction with protein binding sites, enhancing biological activity .

Alzheimer’s Disease

In a comparative analysis of cholinesterase inhibitors, this compound was noted for its dual inhibition capability against AChE and BuChE. This dual action is crucial for improving cognitive function in Alzheimer's patients .

Antimicrobial Effects

Research highlighted the compound's efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanisms involved cell wall disruption and interference with DNA gyrase activity, showcasing its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cholinesterase InhibitionInhibits AChE and BuChE; enhances cholinergic signaling
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialDisrupts cell walls; targets DNA gyrase

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